![molecular formula C12H8Cl2O2 B11962156 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride CAS No. 70680-01-2](/img/structure/B11962156.png)
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is an organic compound with the molecular formula C12H10Cl2O2. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylprop-2-enylidene group and two chlorine atoms. This compound is known for its reactivity and is used in various organic synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride can be synthesized through the reaction of malonic acid with thionyl chloride in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the dichloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: It can participate in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted malonic acid derivatives.
Oxidation: The products include carboxylic acids and ketones.
Reduction: The products are typically alcohols or alkanes.
Applications De Recherche Scientifique
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride involves its high reactivity towards nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it an essential reagent in the synthesis of carboxylic acid derivatives, ketones, and aldehydes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonyl Chloride: A simpler derivative of malonic acid with two chlorine atoms.
Benzylidene Malononitrile: A compound with a similar structure but with nitrile groups instead of chlorine atoms.
Uniqueness
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is unique due to the presence of the phenylprop-2-enylidene group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in specific organic synthesis applications .
Propriétés
Numéro CAS |
70680-01-2 |
|---|---|
Formule moléculaire |
C12H8Cl2O2 |
Poids moléculaire |
255.09 g/mol |
Nom IUPAC |
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)10(12(14)16)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |
Clé InChI |
FWPDVKQQOOXBBM-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C(C(=O)Cl)C(=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


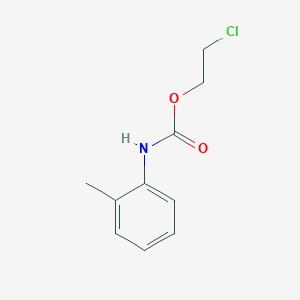
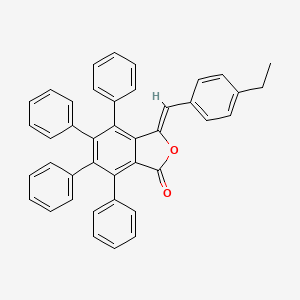


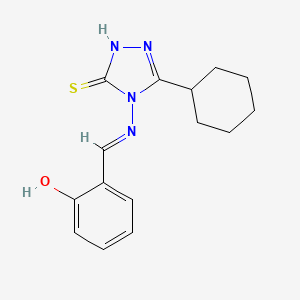

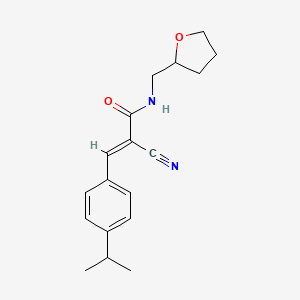
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)
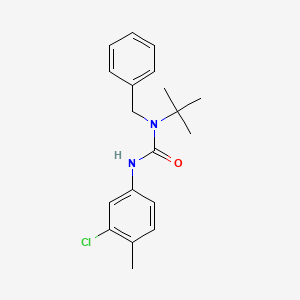
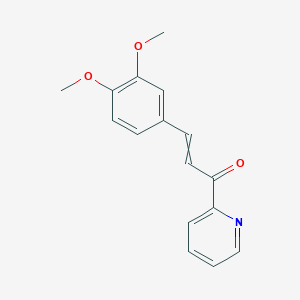
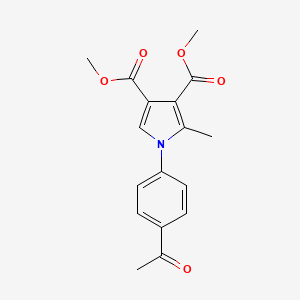
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)
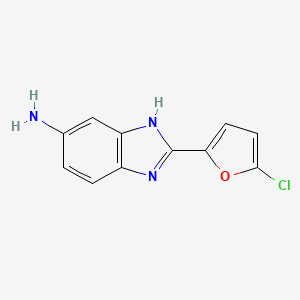
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
